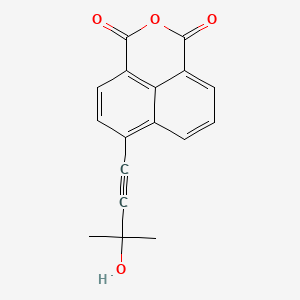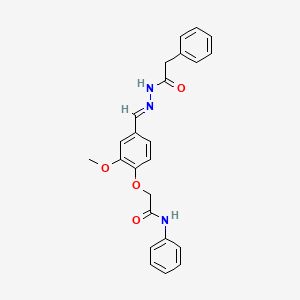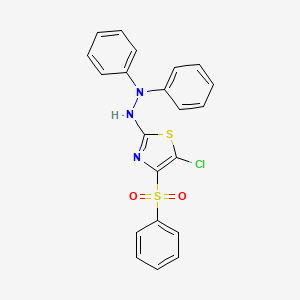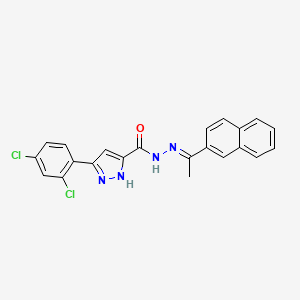
2-(4-(Benzyloxy)phenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzyloxy group, a phenoxy group, and a methoxybenzylidene group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the following steps:
Formation of 4-(Benzyloxy)phenol: This is achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 2-(4-(Benzyloxy)phenoxy)acetic acid: The 4-(benzyloxy)phenol is then reacted with chloroacetic acid under basic conditions.
Formation of 2-(4-(Benzyloxy)phenoxy)acetohydrazide: The 2-(4-(benzyloxy)phenoxy)acetic acid is converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation with 4-methoxybenzaldehyde: Finally, the 2-(4-(benzyloxy)phenoxy)acetohydrazide is condensed with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxybenzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the final condensation step.
2-(4-(Benzyloxy)phenoxy)acetic acid: An intermediate in the synthesis.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
303064-91-7 |
|---|---|
Formule moléculaire |
C23H22N2O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O4/c1-27-20-9-7-18(8-10-20)15-24-25-23(26)17-29-22-13-11-21(12-14-22)28-16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+ |
Clé InChI |
GJTZBSPBKPFYIS-BUVRLJJBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)



![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991035.png)
![2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11991036.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)
![2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11991047.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)

![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)
